Cas no 22546-65-2 (Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (1:1))

Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (1:1) structure
22546-65-2 structure
Product Name:Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (1:1)
CAS No:22546-65-2
MF:C27H50BrN
MW:468.596607685089
CID:265584
PubChem ID:10479761
Update Time:2025-04-19

Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (1:1)
    • Ammonium,benzyldimethyloctadecyl-, bromide (8CI)
    • Benzenemethanaminium,N,N-dimethyl-N-octadecyl-, bromide (9CI)
    • Benzyldimethyloctadecylammoniumbromide (6CI)
    • Benzyldimethylstearylammonium bromide
    • Dimethylstearylbenzylammonium bromide
    • Morpan SBB
    • Octadecyldimethylbenzenemethanaminium bromide
    • Octadecyldimethylbenzylammoniumbromide
    • Stearylbenzyldimethylammonium bromide
    • Stearyldimethylbenzylammoniumbromide
    • Q27258332
    • SCHEMBL234173
    • Benzyldimethyloctadecylammonium bromide
    • 22546-65-2
    • Stearalkonium bromide
    • 40ICC0055K
    • stearyl dimethyl benzyl ammonium bromide
    • Benzenemethanaminium, N,N-dimethyl-N-octadecyl-, bromide (1:1)
    • octadecyldimethylbenzylammonium bromide
    • UNII-40ICC0055K
    • Stearyldimethylbenzylammonium bromide
    • Inchi: 1S/C27H50N.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;1H/q+1;/p-1
    • InChI Key: VZWMKHUMEIECPK-UHFFFAOYSA-M
    • SMILES: [Br-].[N+](C)(C)(CC1C=CC=CC=1)CCCCCCCCCCCCCCCCCC

Computed Properties

  • Exact Mass: 416.9214
  • Monoisotopic Mass: 467.31266g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 19
  • Complexity: 316
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd